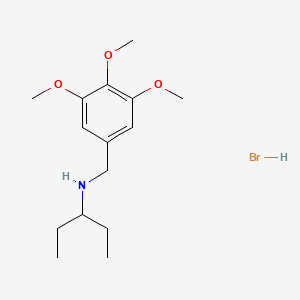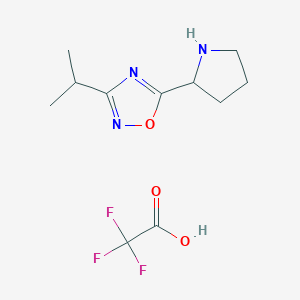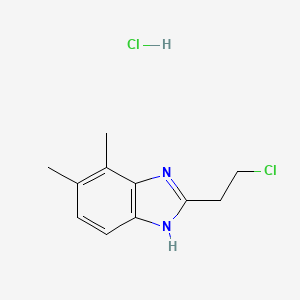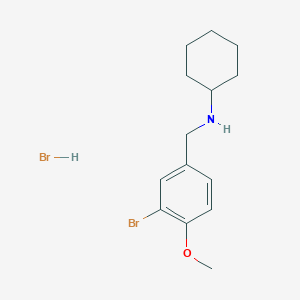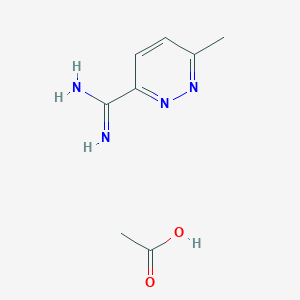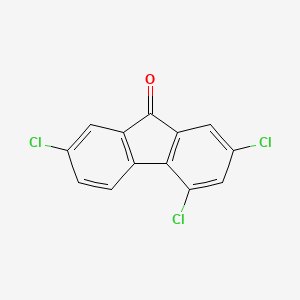
2,4,7-trichloro-9H-fluoren-9-one
Overview
Description
2,4,7-Trichloro-9H-fluoren-9-one is a synthetic organic compound with the molecular formula C13H5Cl3O It is a derivative of fluorenone, characterized by the presence of three chlorine atoms at the 2, 4, and 7 positions on the fluorenone ring
Mechanism of Action
Target of Action
It’s known that the compound forms charge-transfer complexes with various donor molecules . These donor molecules can be considered as the targets of the compound.
Mode of Action
2,4,7-trichloro-9H-fluoren-9-one interacts with its targets (donor molecules) to form charge-transfer complexes . The formation of these complexes involves the transfer of charge from the donor to the acceptor . The electronic and energy characteristics of the acceptor, donors, and the complexes, as well as the average interplanar distances and the values of charge transfer in the complexes, have been obtained .
Biochemical Pathways
The formation of charge-transfer complexes can influence various physical properties and could potentially affect a wide range of biochemical pathways .
Result of Action
The formation of charge-transfer complexes can result in unique physical properties, such as conductivity, superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the properties of charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor . The properties of a complex also depend on the relative arrangement of its donor and acceptor molecules in the crystal, its polymorphic modification, and the stoichiometric composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of fluorenone derivatives with reduced chlorine content.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives of fluorenone.
- Reduced fluorenone derivatives.
- Substituted fluorenone compounds with various functional groups.
Scientific Research Applications
2,4,7-Trichloro-9H-fluoren-9-one has found applications in several areas of scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,7-Dichloro-9H-fluoren-9-one
- 2,4,7-Trinitro-9H-fluoren-9-one
- 2-Methoxy-9H-fluoren-9-one
Comparison: 2,4,7-Trichloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties compared to other fluorenone derivatives. For example, 2,7-dichloro-9H-fluoren-9-one has only two chlorine atoms, leading to different reactivity and applications. Similarly, 2,4,7-trinitro-9H-fluoren-9-one, with nitro groups instead of chlorine, exhibits different electronic properties and uses.
Properties
IUPAC Name |
2,4,7-trichlorofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIMHDMZBJKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289968 | |
| Record name | 2,4,7-trichloro-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-27-9 | |
| Record name | NSC65919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,7-trichloro-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


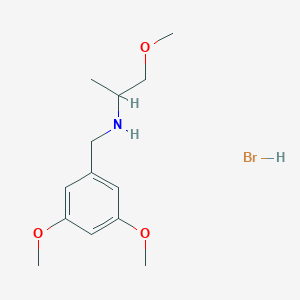
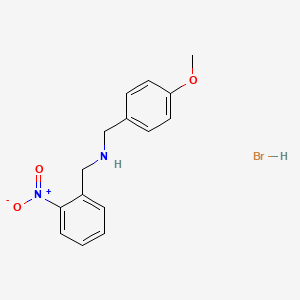
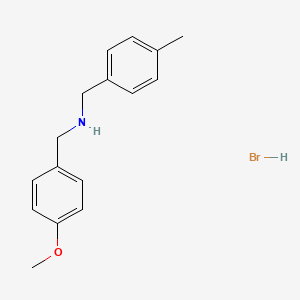
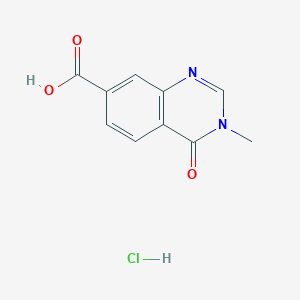
![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride](/img/structure/B3060051.png)

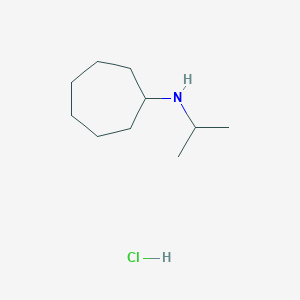

![5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060055.png)
